![molecular formula C11H10O B2735058 5-vinyl-2,3-dihydro-1H-inden-1-one CAS No. 1307814-41-0](/img/structure/B2735058.png)
5-vinyl-2,3-dihydro-1H-inden-1-one
Overview
Description
2,3-dihydro-1H-inden-1-one is a fused molecule containing cyclopentanone and a benzene ring . It’s an oxidation product of indan, a component of fuels, solvents, and varnishes .
Molecular Structure Analysis
The molecular formula of 2,3-dihydro-1H-inden-1-one is C9H8O . The molecular weight is 132.1592 .Physical And Chemical Properties Analysis
2,3-dihydro-1H-inden-1-one has a density of 1.2±0.1 g/cm3, a boiling point of 254.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.2±3.0 kJ/mol, a flash point of 105.3±17.6 °C, and an index of refraction of 1.622 .Scientific Research Applications
- Application : Identifying 5-PPDI phase I metabolites in human urine allows us to determine whether an individual has consumed 5-PPDI .
- Application : Researchers use this compound as a building block in organic synthesis, exploring its reactivity and potential in constructing complex molecules .
- Application : Scientists investigate its use in designing functional polymers, such as those with improved mechanical strength or optical properties .
- Application : Researchers explore its luminescent properties for potential applications in organic light-emitting diodes (OLEDs) or sensors .
- Application : Chemists use 5-ethenyl-2,3-dihydro-1H-inden-1-one as a precursor in the synthesis of complex natural products, aiming to mimic their biological activity .
Medicinal Chemistry and Drug Design
Organic Synthesis and Chemical Reactions
Materials Science and Polymer Chemistry
Photophysics and Luminescent Materials
Natural Product Synthesis
Flavor and Fragrance Chemistry
properties
IUPAC Name |
5-ethenyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h2-3,5,7H,1,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXWMTORAUCSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-vinyl-2,3-dihydro-1H-inden-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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